![molecular formula C24H29N3O5S B2815999 N-(4-(N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)isobutyramide CAS No. 922104-52-7](/img/structure/B2815999.png)
N-(4-(N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)isobutyramide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound appears to contain several functional groups, including an allyl group, a sulfamoyl group, and a benzoxazepin ring. The allyl group is a common functional group in organic chemistry, consisting of a methylene bridge (−CH2−) attached to a vinyl group (−CH=CH2) . The sulfamoyl group (−SO2NH2) is a type of sulfonamide. The benzoxazepin ring is a seven-membered ring containing a nitrogen and an oxygen atom .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the seven-membered benzoxazepin ring and the various functional groups. The compound would likely exhibit a combination of single, double, and possibly aromatic bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the allyl group could make the compound more reactive, while the benzoxazepin ring could contribute to its stability .Aplicaciones Científicas De Investigación
Vasopressin Antagonism and Hyponatremia Treatment
One study explored a non-peptide V2 arginine vasopressin (AVP) antagonist's effect in treating hyponatremia in patients with the syndrome of inappropriate secretion of antidiuretic hormone (SIADH). This antagonist was shown to produce significant aquaresis, increase serum sodium levels, and offer a potential therapeutic approach for SIADH-related hyponatremia (Saito et al., 1997).
Antibacterial Activity
Another study discussed the antibacterial activity of a combination of sulfamoxole and trimethoprim, highlighting its effectiveness against various bacterial infections. This research emphasizes the importance of antibiotic combinations in managing bacterial diseases and their potential utility in developing new therapeutic strategies (Etzel et al., 1976).
Metabolism and Excretion Studies
Research on the metabolism and excretion of parabens in humans after oral dosage revealed insights into the biotransformation and elimination pathways of xenobiotics, which could be relevant for understanding the metabolic fate of similar compounds (Moos et al., 2016).
Propiedades
IUPAC Name |
N-[4-[(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)sulfamoyl]phenyl]-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O5S/c1-6-13-27-20-14-18(9-12-21(20)32-15-24(4,5)23(27)29)26-33(30,31)19-10-7-17(8-11-19)25-22(28)16(2)3/h6-12,14,16,26H,1,13,15H2,2-5H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTYVGYJRZRJSGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3CC=C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)isobutyramide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.